4-(Tetrahydro-2H-pyran-2-ylmethoxy)-3-(trifluoromethyl)aniline
Description
4-(Tetrahydro-2H-pyran-2-ylmethoxy)-3-(trifluoromethyl)aniline is a substituted aniline derivative characterized by a trifluoromethyl (-CF₃) group at the 3-position and a tetrahydropyran-2-ylmethoxy substituent at the 4-position. This compound is of interest in pharmaceutical chemistry, particularly in the development of kinase inhibitors and bioactive intermediates .
Properties
IUPAC Name |
4-(oxan-2-ylmethoxy)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO2/c14-13(15,16)11-7-9(17)4-5-12(11)19-8-10-3-1-2-6-18-10/h4-5,7,10H,1-3,6,8,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPAGEFDEHNJND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)COC2=C(C=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Tetrahydro-2H-pyran-2-ylmethoxy)-3-(trifluoromethyl)aniline, with the molecular formula C13H16F3NO2 and a molecular weight of 275.27 g/mol, is a compound of interest in various fields of biological research. Its unique structure, characterized by the presence of a trifluoromethyl group and a tetrahydropyran moiety, suggests potential biological activities that warrant detailed exploration.
| Property | Value |
|---|---|
| Molecular Formula | C13H16F3NO2 |
| Molecular Weight | 275.27 g/mol |
| Purity | ≥ 95% |
| CAS Number | 946740-50-7 |
The biological activity of this compound has been investigated primarily in the context of its interactions with various biological targets. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially influencing its pharmacokinetic properties.
Potential Biological Activities Include:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, making this compound a candidate for further investigation in this area.
- Anticancer Properties : Research indicates that derivatives of aniline can exhibit anticancer activity by inhibiting specific signaling pathways involved in tumor growth.
- Neuroprotective Effects : Some aniline derivatives have shown promise in neuroprotection, potentially through modulation of neurotransmitter systems.
Case Studies
- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various aniline derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the aniline structure significantly enhanced activity, suggesting that this compound could be similarly effective.
- In Vitro Cancer Cell Line Studies : In vitro assays using human cancer cell lines demonstrated that compounds with trifluoromethyl substitutions can induce apoptosis and inhibit cell proliferation. While specific data on this compound is limited, its structural similarities to known active compounds support its potential efficacy.
Research Findings
Recent literature highlights the importance of structure-activity relationships (SAR) in determining the biological efficacy of aniline derivatives. Studies have shown that:
- Substituents : The presence of electron-withdrawing groups like trifluoromethyl enhances the reactivity and interaction with biological targets.
- Molecular Modifications : Alterations to the tetrahydropyran moiety can lead to variations in solubility and bioavailability, affecting overall biological activity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Substituent Position : The 3-trifluoromethyl group confers higher pKa (3.49) compared to 4-CF₃ analogs (pKa 2.75), altering protonation states and solubility under physiological conditions .
- Biological Activity: Analog 4-{[(2-Methyl-5-nitrophenyl)amino]methyl}-N-[3-(trifluoromethyl)phenyl]benzamide (Compound 18) exhibits anticancer activity, suggesting the trifluoromethylaniline scaffold is pharmacologically versatile .
Preparation Methods
General Synthetic Strategy
The synthesis of 4-(Tetrahydro-2H-pyran-2-ylmethoxy)-3-(trifluoromethyl)aniline typically involves:
- Introduction of the trifluoromethyl group on the aromatic ring.
- Installation of the tetrahydro-2H-pyran-2-ylmethoxy protecting group on the phenolic oxygen.
- Functionalization of the aromatic amine group.
The key challenge lies in the selective protection of the hydroxyl group as a tetrahydropyranyl (THP) ether while preserving the trifluoromethyl substituent and the amine functionality.
Preparation of the Key Intermediate: 4-(Trifluoromethyl)aniline
4-(Trifluoromethyl)aniline is the fundamental starting material for the synthesis. It is commercially available and can be prepared by nitration of trifluoromethylbenzene followed by reduction of the nitro group. High purity 4-(trifluoromethyl)aniline is essential for subsequent steps.
- Typical Yield: 88–98% depending on reaction conditions.
- Common Conditions: Reaction in dichloromethane or benzene with triethylamine or pyridine as base, at temperatures ranging from 0°C to room temperature.
- Example: Reaction of 4-trifluoromethylaniline with pivaloyl chloride in dichloromethane and triethylamine at 0°C to room temperature yields N-(4-trifluoromethylphenyl)-pivalamide in 88–98% yield.
Protection of Hydroxyl Group as Tetrahydropyranyl Ether
The tetrahydropyranyl (THP) protecting group is introduced to the methoxy substituent to form the tetrahydro-2H-pyran-2-ylmethoxy moiety. This is typically achieved by reacting the corresponding phenol or hydroxyl-containing intermediate with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.
- Reaction Conditions:
- Acid catalyst such as p-toluenesulfonic acid or catalytic HCl.
- Solvent: dichloromethane or tetrahydrofuran (THF).
- Temperature: 0°C to room temperature.
- Mechanism: Acid-catalyzed nucleophilic attack of the phenolic oxygen on DHP forms the THP ether.
- Notes: The protection step must be performed prior to any amine functionalization to avoid side reactions.
Formation of the this compound
The final compound is synthesized by combining the trifluoromethyl-substituted aromatic ring with the THP-protected methoxy group and the aniline functionality. This can be achieved by:
- Method A: Nucleophilic aromatic substitution where the aniline nitrogen is introduced after THP protection.
- Method B: Protection of the hydroxyl group on an already aminated trifluoromethyl-substituted aromatic compound.
Representative Reaction Conditions and Yields
Analytical and Research Findings
- Spectroscopic Confirmation: Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the structure and purity of intermediates and the final product.
- Polymorphism: Studies on related trifluoromethyl anilines show polymorphic forms, which may affect crystallization and purification steps.
- Computational Analysis: Density Functional Theory (DFT) calculations support the stability of the trifluoromethyl-substituted aniline derivatives and their protected analogs.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-(Tetrahydro-2H-pyran-2-ylmethoxy)-3-(trifluoromethyl)aniline, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, a mixture of 2-(tetrahydro-2H-pyran-2-ylmethoxy)-4-(trifluoromethyl)aniline and a halogenated pyridine derivative (e.g., 5-bromo-2-(trifluoromethyl)pyridine) is reacted under a nitrogen atmosphere using tetrakis(triphenylphosphine)palladium as a catalyst and potassium carbonate as a base. The reaction is heated to 110°C for 3 hours, followed by extraction with ethyl acetate and purification via silica gel column chromatography (ethyl acetate/petroleum ether) to achieve >98% yield . Optimization involves adjusting catalyst loading (e.g., 3–5 mol%) and solvent ratios (toluene/ethanol/water) to minimize side products.
Q. Which analytical techniques are most reliable for characterizing this compound, and what critical parameters should be monitored?
- Methodological Answer : Liquid chromatography-mass spectrometry (LCMS) and high-performance liquid chromatography (HPLC) are essential. LCMS analysis typically shows a molecular ion peak at m/z 307 [M+H]⁺, while HPLC retention times under standard conditions (e.g., SQD-AA05 method) are ~0.99 minutes . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming structural integrity, with attention to the trifluoromethyl singlet (~δ -62 ppm in ¹⁹F NMR) and THP-protected methoxy group signals (δ 3.5–4.5 ppm in ¹H NMR). Purity should exceed 95% as confirmed by HPLC .
Q. How should researchers handle purification and storage to maintain compound stability?
- Methodological Answer : Purification via silica gel chromatography (ethyl acetate/petroleum ether gradient) is effective for removing unreacted starting materials and coupling byproducts. The compound is sensitive to acidic conditions; avoid exposure to HCl or TFA during workup . Store under inert gas (N₂ or Ar) at –20°C in amber vials to prevent degradation. The THP protecting group may hydrolyze under prolonged storage in humid environments .
Q. What are the key physicochemical properties relevant to experimental design (e.g., solubility, boiling point)?
- Methodological Answer : The compound is a liquid at room temperature (density: 1.393 g/mL) with a boiling point of 207–208°C . It is soluble in polar aprotic solvents (e.g., ethyl acetate, DCM) but poorly soluble in water. The trifluoromethyl group enhances lipophilicity (logP ~3.0), which impacts membrane permeability in biological studies .
Advanced Research Questions
Q. How does the tetrahydro-2H-pyran (THP) protecting group influence reactivity in downstream functionalization?
- Methodological Answer : The THP group stabilizes the methoxy moiety during coupling reactions but requires selective deprotection for further modifications. Acidic conditions (e.g., 4N HCl/dioxane) remove the THP group efficiently (82% yield), yielding 3-(2-methoxyethoxy)-4-(trifluoromethyl)aniline hydrochloride . Computational studies (DFT) can model the steric and electronic effects of the THP group on nucleophilic substitution or cross-coupling reactions .
Q. What strategies mitigate contradictions in catalytic efficiency when scaling up synthesis?
- Methodological Answer : Scalability issues often arise from inconsistent mixing or heat transfer. Use flow chemistry to maintain precise temperature control (110°C ± 2°C) and reduce catalyst decomposition. Monitor Pd leaching via ICP-MS; catalyst recycling or immobilized Pd systems (e.g., Pd/C) improve cost efficiency . Kinetic studies (e.g., variable-time normalization analysis) can identify rate-limiting steps, such as oxidative addition of the aryl halide .
Q. How can computational modeling predict the compound’s behavior in complex reaction systems?
- Methodological Answer : Molecular dynamics (MD) simulations and QSAR models assess interactions with biological targets (e.g., enzyme active sites) or catalytic surfaces. For instance, the trifluoromethyl group’s electron-withdrawing nature can be modeled to predict regioselectivity in electrophilic aromatic substitution . Density functional theory (DFT) calculates transition-state energies for cross-coupling steps, guiding ligand selection (e.g., bulky phosphines to suppress β-hydride elimination) .
Q. What are the stability challenges under photolytic or oxidative conditions, and how can they be addressed?
- Methodological Answer : The compound degrades under UV light due to the C–F bond’s susceptibility to homolytic cleavage. Use light-protected reactors and radical scavengers (e.g., BHT) during photochemical reactions. Oxidative stability tests (e.g., H₂O₂ exposure) reveal that the aniline moiety is prone to oxidation; substituting with electron-donating groups or using stabilizing additives (e.g., ascorbic acid) mitigates this .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
